Technical Whitepaper: Profiling N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in Drug Discovery
Technical Whitepaper: Profiling N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide in Drug Discovery
Executive Summary & Strategic Context
The compound N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide (CAS: 954270-87-2) represents a highly privileged heterocyclic scaffold in modern medicinal chemistry. Combining the planar, purine-mimicking properties of the 2-aminobenzothiazole core with the hydrogen-bonding vectors of a methanesulfonamide group, this molecule serves as a versatile building block and screening compound for targeted therapeutics.
As a Senior Application Scientist, I have observed that this specific structural arrangement is exceptionally effective at targeting the ATP-binding hinge regions of various oncogenic kinases, including CDKs, Aurora kinases, and VEGFR-2 (1[1]). This whitepaper provides a comprehensive technical guide to its physicochemical properties, self-validating synthetic protocols, and mechanistic utility in high-throughput drug discovery workflows.
Physicochemical & Structural Profiling
To effectively utilize this compound in biological assays or as a synthetic intermediate, researchers must understand its quantitative properties. The molecule is designed to comply with Lipinski’s Rule of Five, ensuring favorable baseline pharmacokinetics.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Experimental Significance |
| Chemical Formula | C8H9N3O2S2 | Defines the precise atomic composition and isotopic distribution for mass spectrometry. |
| Molecular Weight | 243.31 g/mol | < 500 Da; ensures optimal ligand efficiency and leaves "molecular weight room" for further derivatization. |
| CAS Registry Number | 954270-87-2 | Unique identifier required for procurement and database cross-referencing (2[2]). |
| Hydrogen Bond Donors | 3 (-NH₂, -NH-SO₂-) | Facilitates strong, directional interactions with the kinase hinge region backbones. |
| Hydrogen Bond Acceptors | 5 (N, O, S atoms) | Enables diverse binding modalities within the target active site, particularly via the sulfonamide oxygens. |
| Calculated TPSA | ~110 Ų | Optimal for cellular permeability in oncology targets, though it may restrict blood-brain barrier (BBB) crossing. |
Mechanistic Insights: The Pharmacophore Logic
The structural logic of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide is rooted in its ability to act as a dual-action pharmacophore:
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The Adenine Mimetic Core: The benzothiazole ring acts as a bioisostere for the purine ring of ATP. It intercalates into the hydrophobic cleft of the kinase active site, while the nitrogen atoms participate in critical hydrogen bonds with the hinge region (3[3]).
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The Sulfonamide Vector: The acidic proton of the methanesulfonamide (pKa ~6.5 - 7.5) allows it to exist in a partially ionized state at physiological pH. This enhances aqueous solubility and allows the sulfonyl oxygens to interact with the conserved DFG (Asp-Phe-Gly) motif or catalytic lysine residues.
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The 6-Amino Handle: Positioned towards the solvent-exposed channel, the 6-amino group provides an ideal synthetic vector. It can be functionalized with solubilizing groups (e.g., piperazine) or utilized as an attachment point for PROTAC (Proteolysis Targeting Chimera) linkers without disrupting the core binding affinity (4[4]).
Pharmacophore mapping of the 2-aminobenzothiazole scaffold in kinase domains.
Experimental Protocols: A Self-Validating System
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a causality explanation and an analytical checkpoint.
Protocol A: Chemical Synthesis & Purification
Objective: High-yield synthesis of N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide from commercially available 2-amino-6-nitrobenzothiazole.
Step 1: Regioselective Sulfonylation
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Reaction Setup: Dissolve 2-amino-6-nitrobenzothiazole (1.0 eq) in anhydrous pyridine (0.5 M) under an argon atmosphere at 0 °C.
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Causality: Pyridine acts as both the solvent and the base, efficiently neutralizing the HCl byproduct generated during sulfonylation to drive the reaction forward.
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Reagent Addition: Add methanesulfonyl chloride (1.2 eq) dropwise over 15 minutes.
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Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of unwanted bis-sulfonylated byproducts.
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Incubation: Warm the mixture to room temperature and stir for 4 hours.
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Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Confirm the disappearance of the starting material and the presence of the [M+H]⁺ peak corresponding to the intermediate N-(6-nitro-1,3-benzothiazol-2-yl)methanesulfonamide.
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Workup: Quench with ice water. Filter the resulting precipitate, wash extensively with 1M HCl (to remove residual pyridine), and dry under vacuum.
Step 2: Catalytic Reduction
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Reaction Setup: Dissolve the validated intermediate in a 1:1 mixture of Ethanol/Ethyl Acetate.
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Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Argon, then backfill with H₂ gas using a balloon.
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Causality: Pd/C under mild H₂ pressure cleanly reduces the nitro group to an amine without cleaving the sulfonamide bond or desulfurizing the benzothiazole ring.
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Incubation: Stir vigorously at room temperature for 6-8 hours.
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Validation Checkpoint 2 (LC-MS): Monitor the reaction. The process is complete when the intermediate mass is entirely replaced by the target mass (MW 243.31).
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Purification: Filter the reaction mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate in vacuo and recrystallize from hot ethanol to yield the pure target compound.
Synthetic workflow for N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.
Protocol B: High-Throughput Screening (HTS) Stock Preparation
Objective: Prepare a stable, standardized master stock for biological assays (e.g., KinomeScan™ or cell viability assays).
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Mass Calculation: Weigh exactly 10.0 mg of the synthesized, pure N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide.
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Solubilization: Dissolve the compound in 411 µL of LC-MS grade, anhydrous DMSO.
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Causality: 10.0 mg / 243.31 g/mol = 0.0411 mmol. Dissolving this in 0.411 mL of solvent yields exactly a 100 mM master stock. Anhydrous DMSO is critical to prevent the hydrolysis or oxidation of the free 6-amino group.
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Aliquoting: Divide the master stock into 10 µL single-use aliquots in amber microcentrifuge tubes.
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Causality: The 6-amino group is susceptible to oxidative degradation upon repeated freeze-thaw cycles. Single-use aliquots maintain compound integrity over long-term screening campaigns.
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Storage: Store at -20 °C in the dark.
References
- Chemazone. "N-(6-amino-1,3-benzothiazol-2-yl)methanesulfonamide - 954270-87-2". Chemazone Product Catalog.
- PubMed - NIH. "2-Aminobenzothiazoles in anticancer drug design and discovery". European Journal of Medicinal Chemistry.
- PubMed - NIH. "2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents". Journal of Medicinal Chemistry.
- BYU ScholarsArchive. "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines". Theses and Dissertations.
Sources
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemazone.com [chemazone.com]
- 3. 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
